H-Tyr(Tos)-OH
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Description
“H-Tyr(Tos)-OH” is a chemical compound related to tyrosine . Tyrosine is an amino acid that plays a crucial role in various biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions .
Synthesis Analysis
Tyrosine can undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . An enzyme cascade-triggered colorimetric reaction has been developed for the detection of tyrosine, based on the formation of yellow pigment (betalamic acid) and red fluorometric betaxanthin .
Molecular Structure Analysis
The phenol functionality in the side chain of tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . UV–Vis spectroscopy has been used to study the side-chain of tyrosine residues in different molecular environments .
Chemical Reactions Analysis
Tyrosine residues in peptides and proteins can be selectively modified, achieved enzymatically, chemically, or by genetically encoded non-natural amino acids . A wide variety of substrates, ranging from tripeptides to proteins, have been successfully cleaved at tyrosine sites in electrochemical cells .
Future Directions
The interest in tyrosine as a key alternative target for protein modification and conjugation has been steadily increasing due to several unique properties of this amino acid . Future research may focus on developing more efficient methods for tyrosine-selective cleavage, functionalization, and conjugation of peptides and proteins .
properties
IUPAC Name |
2,3-dimethyl-5-phenyl-1,3-benzoxazol-3-ium;methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO.CH4O4S/c1-11-16(2)14-10-13(8-9-15(14)17-11)12-6-4-3-5-7-12;1-5-6(2,3)4/h3-10H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYKTYDVQXXNKP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)C.COS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Tyr(Tos)-OH | |
CAS RN |
159505-46-1 |
Source
|
Record name | 2,3-DIMETYL-5-PHENYLBENZOXAZOLIUM METHYL SULFATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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